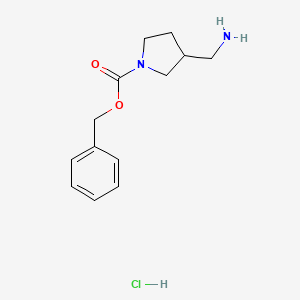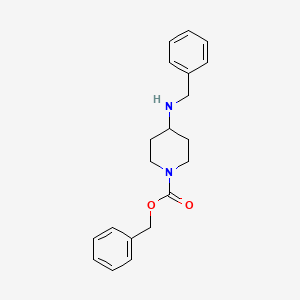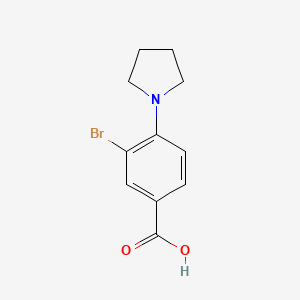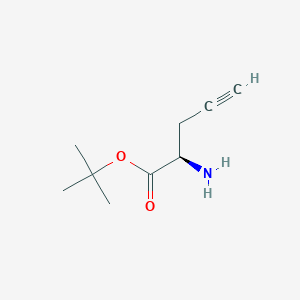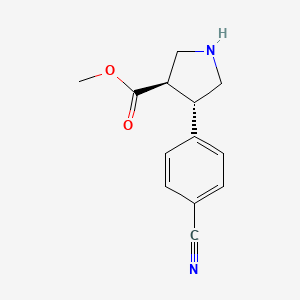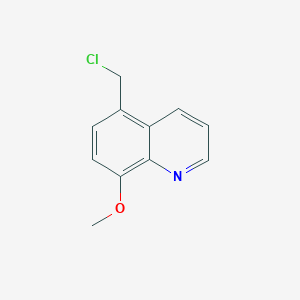
5-(Chloromethyl)-8-methoxyquinoline
Descripción general
Descripción
5-(Chloromethyl)-8-methoxyquinoline is a type of organic compound. It likely contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a chloromethyl (-CH2Cl) group and a methoxy (-OCH3) group .
Synthesis Analysis
While specific synthesis methods for 5-(Chloromethyl)-8-methoxyquinoline are not available, similar compounds such as 5-(Chloromethyl)furfural (CMF) can be produced from biomass-derived carbohydrates . The synthesis typically involves dehydration processes in the presence of a catalyst .Aplicaciones Científicas De Investigación
Chemosensor Development
5-Chloro-8-methoxyquinoline has been explored for its utility in the development of chemosensors. Specifically, it was used to append diaza-18-crown-6, creating a compound that selectively responds to Cd²⁺ ions over other tested metal ions through a significant increase in fluorescence. This capability suggests its potential application in measuring Cd²⁺ concentrations in waste effluent streams and food products, highlighting its importance in environmental monitoring and food safety (Prodi et al., 2001).
Anticorrosion Studies
Research has also investigated the anticorrosion performance of 8-hydroxyquinoline derivatives, including those similar in structure to 5-(Chloromethyl)-8-methoxyquinoline, for mild steel in acidic media. These studies reveal the compounds' efficacy as cathodic inhibitors and their significant mixed-type effect at high inhibitor concentrations. The effectiveness of these derivatives in protecting metal surfaces from corrosion, along with their adsorption behaviors, underscores their potential in materials science, specifically for enhancing the longevity and durability of metal components in corrosive environments (Douche et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(chloromethyl)-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-14-10-5-4-8(7-12)9-3-2-6-13-11(9)10/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCANKHCHNIQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)CCl)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653276 | |
| Record name | 5-(Chloromethyl)-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-8-methoxyquinoline | |
CAS RN |
740797-41-5 | |
| Record name | 5-(Chloromethyl)-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



